

# GZD856 Kinase Inhibition Profile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GZD856** is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation Abl kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3][4][5] This technical guide provides a comprehensive overview of the kinase inhibition profile of **GZD856**, detailing its activity against its primary targets, its effects in cellular and in vivo models, and the methodologies used for its characterization.

## **Core Data Summary**

**Table 1: GZD856 Enzymatic Inhibition Profile** 

Kinase Target	IC50 (nM)
Bcr-Abl (Wild-Type)	19.9[1][2][3][4]
Bcr-Abl (T315l Mutant)	15.4[1][2][3][4]
PDGFRα	68.6
PDGFRβ	136.6

Note: A comprehensive kinase selectivity profile for **GZD856** against a broad panel of kinases is not publicly available. The available data focuses on its primary targets.



Table 2: GZD856 Cellular Anti-proliferative Activity

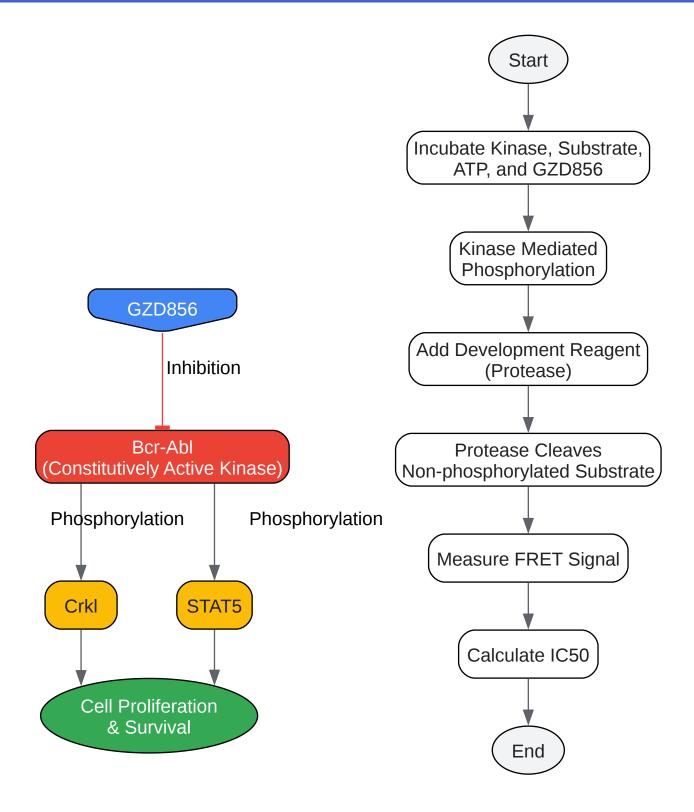
Cell Line	Bcr-Abl Status	IC50 (nM)
K562	Bcr-Abl Positive	2.2[1][2][3]
K562R (Q252H)	Bcr-Abl Positive (Imatinib- Resistant)	67.0[1]
Ba/F3 WT	Expressing Wild-Type Bcr-Abl	0.64[1][2][3]
Ba/F3 T315I	Expressing Bcr-Abl T315I Mutant	10.8[1][2][3]
MOLT-4	Bcr-Abl Negative	499.4[1]
U937	Bcr-Abl Negative	2001.0[1]

**GZD856** demonstrates significantly less potency against leukemia cell lines that do not express the Bcr-Abl fusion protein, suggesting a selective mode of action.[1]

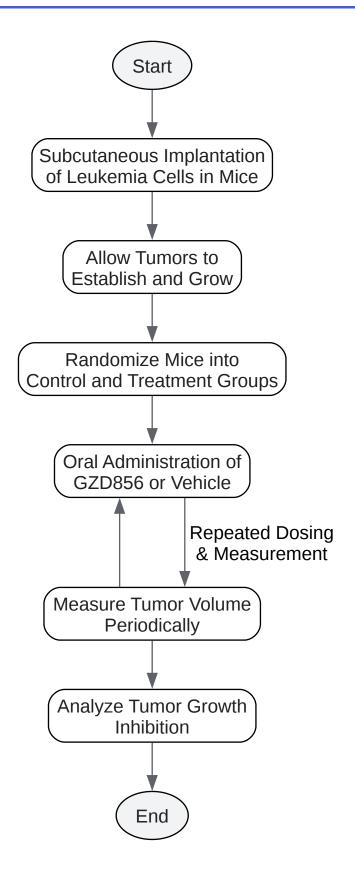
# **Mechanism of Action & Signaling Pathway**

**GZD856** exerts its anti-cancer effects by directly inhibiting the kinase activity of Bcr-Abl. This inhibition blocks the downstream signaling pathways that are constitutively activated by Bcr-Abl, leading to the proliferation of cancer cells. Specifically, **GZD856** has been shown to suppress the phosphorylation of downstream effector proteins such as Crkl and STAT5 in a dose-dependent manner.[1]









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## References

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